molecular formula C11H10N4S B1305349 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine CAS No. 436099-84-2

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine

Cat. No.: B1305349
CAS No.: 436099-84-2
M. Wt: 230.29 g/mol
InChI Key: KJTFHBRMYZHFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine typically involves multicomponent reactions. . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine include other imidazo[1,2-a]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, imidazo[1,2-a]pyridine derivatives are known for their antimicrobial and anticancer properties, while thiazole-containing compounds are often studied for their anti-inflammatory and antiviral activities .

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFHBRMYZHFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389262
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-84-2
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 2
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 3
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 4
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 5
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine
Reactant of Route 6
4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.